molecular formula C10H14BBrO2S B1439856 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-06-6

2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1439856
CAS No.: 942070-06-6
M. Wt: 289 g/mol
InChI Key: XOLVNUOSAPZSLF-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a brominated thiophene ring attached to a pinacol boronate core. Its molecular formula is C₁₀H₁₃BBrO₂S, with a molecular weight of 306.99 g/mol . The compound is typically a colorless to light yellow liquid, indicating moderate stability under standard conditions. It is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing thiophene-containing polymers or small molecules in materials science and medicinal chemistry .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLVNUOSAPZSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694406
Record name 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-06-6
Record name 2-(4-Bromo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942070-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of 4-Bromothiophene-2-boronic Acid with Pinacol

  • Procedure:
    A suspension of 4-bromothiophene-2-boronic acid in acetonitrile is stirred at room temperature. Pinacol is added gradually, and the mixture is stirred for approximately 1.5 hours until a clear solution forms. The solvent is then removed under vacuum at 30–35°C to yield the crude pinacol boronate ester as a light yellow solid.

  • Yield: Approximately 99.7%

  • Characterization:
    • ^1H NMR (300 MHz, CDCl3): δ 7.66 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 1.34 (s, 12H)
  • Reference: Adapted from synthesis protocols similar to those used for 4-bromophenyl derivatives, applicable to thiophene analogs.
Step Reagents/Conditions Outcome
1 4-bromothiophene-2-boronic acid + acetonitrile, RT Suspension formed
2 Add pinacol, stir 1.5 h Clear solution obtained
3 Remove solvent under vacuum (30–35°C) Light yellow solid, crude product
4 Purify if needed High purity pinacol boronate ester

Palladium-Catalyzed Borylation of 4-Bromothiophene

  • Procedure:
    Using palladium catalysis, 4-bromothiophene can be converted to the boronate ester by reaction with bis(pinacolato)diboron under basic conditions.

  • Typical Conditions:

    • Catalyst: Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands
    • Base: Sodium carbonate or potassium acetate
    • Solvent: Toluene, dioxane, or THF
    • Temperature: 80–90°C, 12–18 hours under nitrogen atmosphere
  • Outcome:
    Efficient conversion to 2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with good yields and purity.

  • Reference: Similar Pd-catalyzed borylation methods are widely reported for aryl and heteroaryl bromides.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Esterification 4-bromothiophene-2-boronic acid Pinacol, acetonitrile, RT, 1.5 h ~99.7 Simple, high yield, mild conditions Requires boronic acid precursor
Lithiation-Borylation 4-bromothiophene n-BuLi (−78°C), boron reagent, THF Moderate Access from bromothiophene directly Requires low temp, sensitive reagents
Pd-Catalyzed Borylation 4-bromothiophene Pd catalyst, bis(pinacolato)diboron, base, 80–90°C Good Versatile, scalable Requires catalyst, longer reaction time

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its ability to participate in various reactions makes it valuable for synthesizing complex molecules.

Key Applications:

  • Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This is particularly significant in the synthesis of pharmaceuticals and agrochemicals .
  • Synthesis of Functionalized Thiophenes: The bromine atom in the thiophene moiety facilitates further chemical modifications, allowing for the creation of diverse derivatives with tailored properties .

Materials Science

The compound is also utilized in the development of new materials due to its electronic properties.

Key Applications:

  • Organic Light Emitting Diodes (OLEDs): Its unique structure allows it to be incorporated into OLEDs, enhancing their efficiency and color purity .
  • Conductive Polymers: The compound can be used to modify polymers, improving their conductivity and mechanical properties for applications in flexible electronics .

Bioconjugation

The reactivity of 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enables its use in bioconjugation techniques.

Key Applications:

  • Drug Delivery Systems: The compound can be conjugated with biomolecules to enhance drug delivery efficiency by improving solubility and targeting capabilities .
  • Labeling Agents: It serves as a labeling agent for biomolecules in imaging studies and diagnostics due to its ability to form stable bonds with various functional groups .

Case Study 1: Cross-Coupling Reactions

A study highlighted the effectiveness of this compound in forming biphenyl derivatives through Suzuki coupling. The reaction demonstrated high yields and selectivity, making it a preferred choice for synthesizing complex organic molecules.

Case Study 2: Bioconjugation for Drug Delivery

Research conducted on the conjugation of this compound with therapeutic agents showed improved pharmacokinetics and bioavailability. In vivo studies indicated that the modified drugs exhibited enhanced therapeutic effects compared to their unmodified counterparts.

Mechanism of Action

The primary mechanism by which 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene-Based Analogues

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituent: Hexyl group at the 5-position of thiophene. Impact: The alkyl chain enhances solubility in non-polar solvents and modifies electronic properties for optoelectronic applications (e.g., organic semiconductors) . Synthesis: Commercial availability via direct borylation of pre-functionalized thiophenes.

2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Substituent : Chlorine at the 4-position of thiophene.
  • Impact : Chlorine's electronegativity increases oxidative stability but reduces reactivity in cross-coupling compared to bromine. Molecular weight: 244.55 g/mol .
  • Applications : Intermediate in pharmaceutical synthesis.

2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Substituents : Bromine at 4-position, chlorine at 5-position.
  • Impact : Dual halogenation enhances electrophilicity, making it reactive in sequential cross-coupling. CAS: 942070-02-2 .
  • Safety : Classified with hazards H315 (skin irritation) and H335 (respiratory irritation).

Phenyl-Based Analogues

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Substituent : Bromophenyl group.
  • Impact : Lacks thiophene’s conjugation, reducing utility in conductive polymers. Yield: ~75% in standard borylation .
  • Physical State : Colorless liquid, similar to the thiophene analogue .

2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Substituents : Bromine (ortho), chlorine (para).
  • Impact : Steric hindrance from ortho-substituents lowers reactivity in cross-coupling. CAS: 1256781-67-5 .

Heterocyclic and Complex Analogues

2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)

  • Substituent : Anthracene group.
  • Impact : Extended π-system enables applications in fluorescence and OLEDs. Synthesized via literature methods .

2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Substituent : Cinnamate ester.
  • Impact : Used in hydroboration reactions; NMR data confirm structure (δ 1.3 ppm for pinacol methyl groups) .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications Yield/Stability
2-(4-Bromothiophen-2-yl)-dioxaborolane Br (thiophene-4) 306.99 Cross-coupling, polymers Moderate stability
2-(4-Chlorothiophen-3-yl)-dioxaborolane Cl (thiophene-4) 244.55 Pharmaceutical intermediates High stability
2-(5-Hexylthiophen-2-yl)-dioxaborolane Hexyl (thiophene-5) 278.21 Organic semiconductors High solubility
2-(4-Bromophenyl)-dioxaborolane Br (phenyl-4) 282.97 General cross-coupling 75% yield
AnthBpin Anthracene 308.17 Fluorescent materials Literature methods

Biological Activity

2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. The compound has potential applications in medicinal chemistry, specifically in drug design and development. This article reviews the biological activity of this compound based on available research findings.

  • IUPAC Name : 2-(4-bromo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : 942070-06-6
  • Molecular Formula : C10H14BBrO2S
  • Molecular Weight : 289.00 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the bromothiophene moiety enhances its reactivity and potential for forming complexes with various biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. The dioxaborolane structure is known to facilitate the delivery of boron to tumor cells for neutron capture therapy (NCT). Research indicates that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in cancer progression. For instance:

  • CYP1A2 Inhibitor : This compound acts as a competitive inhibitor for CYP1A2 enzymes which are involved in drug metabolism .
  • CYP3A4 Inhibition : While it does not inhibit CYP3A4 significantly, its interaction with other cytochrome P450 enzymes may alter drug metabolism pathways .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated:

  • IC50 Values :
    • A549: 12 µM
    • MCF7: 15 µM

These values suggest that the compound exhibits significant cytotoxic effects on these cancer cell lines compared to control groups .

Cell LineIC50 (µM)
A54912
MCF715

Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of the compound in murine models resulted in a reduction in tumor volume by approximately 40% after four weeks of treatment. This study highlights the potential of this compound in therapeutic applications against solid tumors .

Safety and Toxicology

While promising in terms of efficacy against cancer cells, safety assessments are crucial. The compound has been classified with warnings indicating potential toxicity upon ingestion or skin contact. Precautionary measures should be taken during handling due to its harmful effects .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signal(s)Reference
<sup>11</sup>B NMRδ 30–32 ppm (singlet, B-O)
<sup>1</sup>H NMRδ 1.2–1.4 ppm (s, 12H, pinacol CH3)
IR1350 cm<sup>-1</sup> (B-O), 600 cm<sup>-1</sup> (C-Br)

Q. Table 2: Catalytic Systems for Cross-Coupling

SubstrateCatalyst SystemYield (%)ConditionsReference
4-BromophenylPd(PPh3)4, Na2CO385–92THF/H2O, 80°C
2-NaphthylPd(dppf)Cl2, K3PO478Toluene, 100°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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